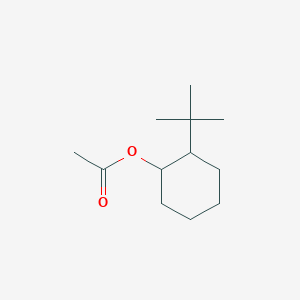
2-tert-Butylcyclohexyl acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-tert-Butylcyclohexyl acetate involves several methods, including esterification reactions and catalytic processes. For instance, the esterification of tert-butyl alcohol and acetic anhydride in the presence of phosphotungstic acid loaded on activated carbon can yield tert-butyl acetate, a compound with similarities to the target molecule (Yue, 2011).
Molecular Structure Analysis
The molecular structure of compounds analogous to this compound, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined using techniques like single crystal X-ray diffraction analysis. These analyses reveal detailed structural features, including crystallography and molecular conformations (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives include cycloalkene oxidations and esterification processes. For example, tert-butyl acetate's formation through esterification demonstrates the reaction conditions and catalysts that can influence the yield and purity of such compounds (Yue, 2011).
Physical Properties Analysis
Investigations into the physical properties of structurally related compounds provide insights into steric effects, molecular dimensions, and electron diffraction patterns, which are crucial for understanding the behavior of this compound in various conditions (Takeuchi et al., 1994).
Scientific Research Applications
Synthesis of Cysteine Proteinase Inhibitors : 2-tert-Butoxy-3-phenylcyclopropanone acetal, a related compound, has been identified as a stable precursor for lithiated cyclopropenone acetal, which improves the yield of key intermediates in the synthesis of cysteine proteinase inhibitors (Sakaki & Ando, 2007).
Biotechnology and Pharmaceuticals : Research on Zn-catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage showcases its potential in biomimetic amide-to-ester transformations under mild conditions, relevant to pharmaceutical and biotechnological applications (Wybon et al., 2018).
Perfumery and Food Industry : Amberlyst-15 serves as an environmentally friendly catalyst for synthesizing perfumery grade p-tert-Butylcyclohexyl acetate, a crucial ingredient in the food and fragrance industries (Yadav & Murkute, 2003).
Organic Chemistry : The compound 2-(tert-Butyl)-3,7-dehydrotropone undergoes reversible dimerization, with the [2 + 4]-reaction being highly selective in terms of perisite-, regio-, and stereoselectivity (Szechner et al., 1984).
Hydrogenation Processes : The hydrogenation of 2-tert-butylphenol over a Ni catalyst leads to a higher content of the cis-isomer and increased 2-tert-butylcyclohexanone content under specific conditions (Silberova & Červený, 1999).
Toxicology : A study on the repeated oral dose of tert-butyl acetate in rats showed minimal maternal toxicity and no embryotoxicity or teratogenicity, suggesting a relatively safe profile for certain uses (안태환 et al., 2007).
Polymer Chemistry : The polymerization reactivity of 2-tert-butylcyclohexyl methacrylate is influenced by the steric effect of the ester substituent, affecting both the propagation and termination rate constants (Matsumoto & Mizuta, 1994).
Safety and Hazards
“2-tert-Butylcyclohexyl acetate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist or vapors, avoid release to the environment, and wear protective gloves. If it comes in contact with the skin, it should be washed off with plenty of soap and water . In case of a spill, it should be contained immediately using sand or inert powder .
Mechanism of Action
Target of Action
2-tert-Butylcyclohexyl acetate is a synthetic compound that is widely used in the fragrance industry . It’s primarily used for its aromatic properties rather than for any specific biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other odorous compounds can alter the perception of its scent. Additionally, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity .
properties
IUPAC Name |
(2-tert-butylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOAUDUYKVGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036105 | |
| Record name | 2-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
88-41-5, 20298-69-5 | |
| Record name | Verdox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-t-Butylcyclohexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylcyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the fragrance profile of 2-tert-Butylcyclohexyl acetate?
A1: Both research articles provided focus on reviewing the use of this compound as a fragrance material. While specific odor descriptions are not included in the abstracts, the fact that both articles focus on its use as a fragrance material suggests it possesses olfactory properties that are desirable in the fragrance industry [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



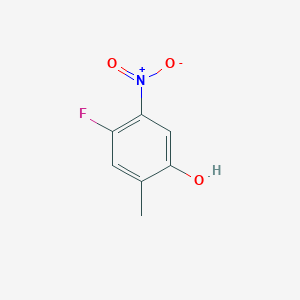
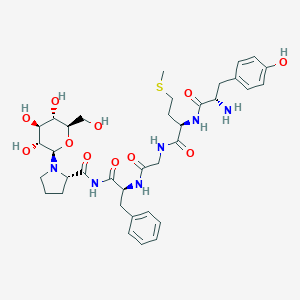
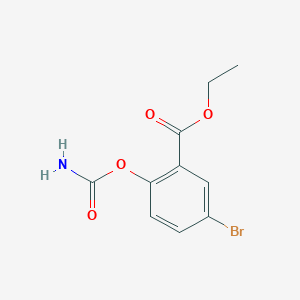


![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
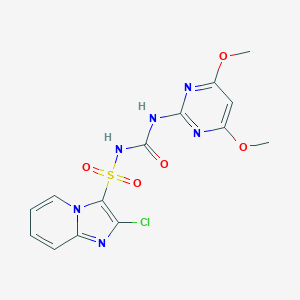
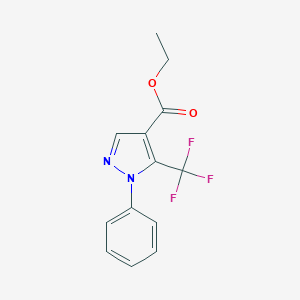
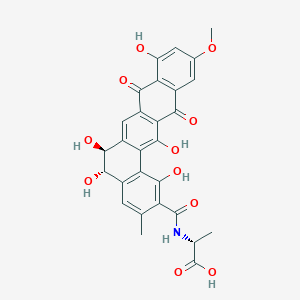

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
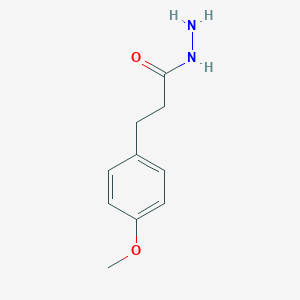
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)